![molecular formula C18H26O3 B14175365 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione CAS No. 917985-11-6](/img/structure/B14175365.png)
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione is a complex organic compound with a unique structure that includes an ethoxy group, a phenylethyl group, and a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione typically involves multiple steps, including the formation of the heptane backbone, the introduction of the ethoxy and phenylethyl groups, and the formation of the diketone structure. Common synthetic routes may involve:
Formation of the Heptane Backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to form the carbon-carbon bonds.
Introduction of the Ethoxy Group: This step may involve the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.
Introduction of the Phenylethyl Group: This can be done through Friedel-Crafts alkylation using phenylethyl chloride and a Lewis acid catalyst.
Formation of the Diketone Structure: This step may involve the oxidation of the corresponding alcohol or the use of diketone precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone structure to alcohols or alkanes.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione involves its interaction with molecular targets and pathways in biological systems. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of metabolic pathways. The specific molecular targets and pathways depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione can be compared with similar compounds such as:
3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione: This compound has a similar phenylethyl group but differs in its overall structure and functional groups.
(2R,3S)-Ethyl-3-phenylglycidate: This compound shares the phenylethyl group but has a different backbone and functional groups.
Eigenschaften
CAS-Nummer |
917985-11-6 |
|---|---|
Molekularformel |
C18H26O3 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione |
InChI |
InChI=1S/C18H26O3/c1-5-21-17(16-9-7-6-8-10-16)13-18(4,15(3)20)12-11-14(2)19/h6-10,17H,5,11-13H2,1-4H3/t17-,18?/m1/s1 |
InChI-Schlüssel |
LPDRVAIPDISNNS-QNSVNVJESA-N |
Isomerische SMILES |
CCO[C@H](CC(C)(CCC(=O)C)C(=O)C)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(CC(C)(CCC(=O)C)C(=O)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



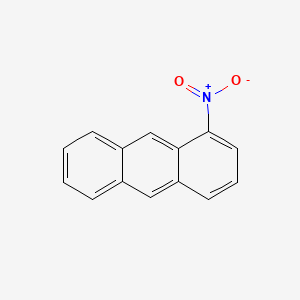
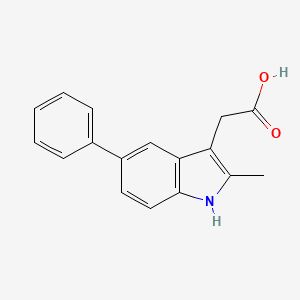
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
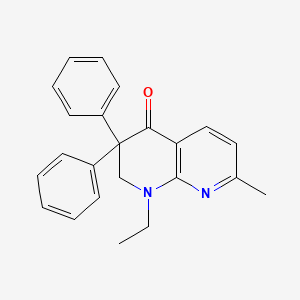
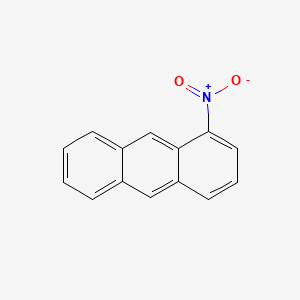
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
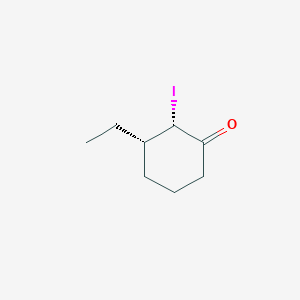

![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)
